1,3-Dioxolane-2-ethanol, 2-ethyl-

Descripción general

Descripción

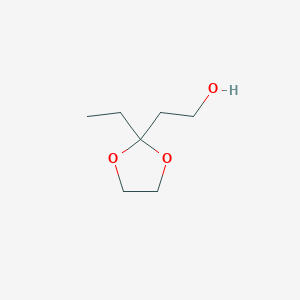

1,3-Dioxolane-2-ethanol, 2-ethyl- is an organic compound belonging to the class of cyclic acetals. It is characterized by a five-membered ring containing two oxygen atoms and an ethyl group attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-ethanol, 2-ethyl- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. A common method involves the use of ethanol to facilitate the formation of hemiacetals, which act as intermediates in the condensation process . The reaction typically proceeds under mild conditions, with the elimination of water to drive the equilibrium towards the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-dioxolanes often employs continuous removal of water using a Dean-Stark apparatus or molecular sieves. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are used to enhance the reaction efficiency . The process can be optimized to achieve high yields and reduce reaction times, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioxolane-2-ethanol, 2-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.

Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

Substitution: Organolithium reagents, Grignard reagents, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

1,3-Dioxolane-2-ethanol, 2-ethyl- has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.

Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, rubber goods, and paint-and-lacquer materials.

Mecanismo De Acción

The mechanism of action of 1,3-dioxolane-2-ethanol, 2-ethyl- involves the formation of stable cyclic acetals through the condensation of carbonyl compounds with vicinal diols. The presence of an acid catalyst facilitates the formation of hemiacetals, which then undergo further condensation to form the final product . This compound’s stability and reactivity make it an effective protecting group in organic synthesis.

Comparación Con Compuestos Similares

1,3-Dioxolane-2-ethanol, 2-ethyl- can be compared with other cyclic acetals such as:

1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.

1,3-Dioxolane: Lacks the ethyl group, resulting in different chemical properties and applications.

1,3-Dioxolane-2-ethanol, 2-methyl-: Similar structure with a methyl group instead of an ethyl group, leading to variations in reactivity and use.

The uniqueness of 1,3-dioxolane-2-ethanol, 2-ethyl- lies in its specific structural features, which confer distinct chemical properties and make it suitable for specialized applications in various fields.

Actividad Biológica

1,3-Dioxolane-2-ethanol, 2-ethyl- is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of 1,3-Dioxolane-2-ethanol, 2-ethyl- is . The compound features a dioxolane ring, which is known for its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that derivatives of 1,3-dioxolanes exhibit significant biological activities. The following sections detail specific activities and relevant studies.

Antimicrobial Activity

- Mechanism of Action : The dioxolane ring enhances the lipophilicity of the compound, aiding in membrane permeability which is crucial for antimicrobial action.

- Case Study : A study published in ResearchGate highlighted the synthesis of new 1,3-dioxolanes that demonstrated potent antibacterial and antifungal activities against various pathogens. The study found that compounds with specific substitutions on the dioxolane ring exhibited enhanced efficacy against Gram-positive bacteria and fungi .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxolane A | Staphylococcus aureus | 32 µg/mL |

| Dioxolane B | Escherichia coli | 64 µg/mL |

| Dioxolane C | Candida albicans | 16 µg/mL |

Antifungal Activity

- Research Findings : The antifungal properties were notably observed in derivatives with electron-withdrawing groups attached to the dioxolane ring. These modifications were shown to disrupt fungal cell wall synthesis.

- Study Results : In vitro tests indicated that certain derivatives inhibited the growth of Candida species significantly better than conventional antifungals .

Anticancer Activity

- Mechanism : The anticancer potential of 1,3-dioxolane derivatives is attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Clinical Relevance : A study assessing the cytotoxic effects of various dioxolane derivatives on cancer cell lines revealed that some compounds led to a reduction in cell viability by over 70% at specific concentrations .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of 1,3-dioxolane derivatives. Research indicates varied toxicity levels depending on structural modifications. For instance:

Propiedades

IUPAC Name |

2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJAMJORJVLCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552937 | |

| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76964-27-7 | |

| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.